molecular formula C7H6BrClO3S B1268023 5-Bromo-2-methoxybenzenesulfonyl chloride CAS No. 23095-05-8

5-Bromo-2-methoxybenzenesulfonyl chloride

Cat. No. B1268023
Key on ui cas rn: 23095-05-8
M. Wt: 285.54 g/mol
InChI Key: IXSBNNRUQYYMRM-UHFFFAOYSA-N
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Patent
US08569285B2

Procedure details

To chlorosulphonic acid (140 mL, 2 mol), cooled to 0-5° C., there added dropwise 35 ml (0.279 mol) of 4-bromoanisole. The solution is stirred for 30 minutes at 0° C. and then for about 16 hours at ambient temperature; it is poured slowly onto ice and is then stirred for a few more minutes. The white precipitate formed is filtered off and then washed with copious amounts of water.
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[Br:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1>>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([O:13][CH3:14])=[C:11]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:12]=1

Inputs

Step One
Name
Quantity
140 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution is stirred for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for about 16 hours at ambient temperature
Duration
16 h
ADDITION
Type
ADDITION
Details
it is poured slowly onto ice
STIRRING
Type
STIRRING
Details
is then stirred for a few more minutes
CUSTOM
Type
CUSTOM
Details
The white precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with copious amounts of water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C=CC(=C(C1)S(=O)(=O)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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